The synthesis of Fen1-IN-SC13 involves several key methods aimed at producing a compound that effectively inhibits flap endonuclease 1. The technical details include:
Fen1-IN-SC13 has a well-defined molecular structure characterized by its ability to interact with flap endonuclease 1. Key structural data includes:
Fen1-IN-SC13 participates in several chemical reactions primarily related to its interaction with flap endonuclease 1:
The mechanism of action for Fen1-IN-SC13 involves several steps:
The physical and chemical properties of Fen1-IN-SC13 are critical for its effectiveness as a therapeutic agent:
Fen1-IN-SC13 has several promising applications in scientific research and clinical settings:
Flap Endonuclease 1 (Flap Endonuclease 1) is a structure-specific metallonuclease essential for DNA replication and repair. It maintains genomic stability through its roles in Okazaki fragment maturation, base excision repair, and resolution of branched DNA structures. The small-molecule inhibitor SC13 (chemical name: (4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione; CAS: 2098776-03-3; molecular formula: C₂₄H₂₃N₃O₃S) selectively targets Flap Endonuclease 1, disrupting its nuclease activities. This section details the structural and mechanistic basis of this inhibition.
SC13 binds Flap Endonuclease 1 with high specificity at its catalytic core, which coordinates two magnesium ions (Mg²⁺) essential for nuclease activity. Flap Endonuclease 1 comprises N-terminal, intermediate, and C-terminal domains, with the active site situated at the junction of these domains. The hydrophobic pocket near the 3' flap recognition region serves as the primary binding site for SC13. Biophysical analyses confirm that SC13 occupies this pocket through hydrophobic interactions and hydrogen bonding, directly competing with DNA substrate access [4] [9]. Key residues involved include those within the helix-2-turn-helix motif (e.g., Asp-181, Glu-158) and the hydrophobic wedge (e.g., Leu-209). SC13 binding displaces Mg²⁺ ions, reducing catalytic efficiency by >80% at 40 μM concentration [3] [5].
Table 1: Key Flap Endonuclease 1 Residues Involved in SC13 Binding
Residue | Domain Location | Interaction Type | Functional Consequence |
---|---|---|---|
Asparagine-181 | Intermediate | Hydrogen bonding | Disrupts Mg²⁺ coordination |
Glutamate-158 | Intermediate | Ionic interaction | Compromises DNA substrate orientation |
Leucine-209 | C-terminal | Hydrophobic packing | Alters flap DNA binding cleft geometry |
Arginine-100 | N-terminal | Steric hindrance | Blocks 5'-flap DNA entry |
SC13 binding induces allosteric rearrangements in Flap Endonuclease 1, particularly in the flexible C-terminal domain. Crystallographic studies reveal a 15° rotation in the helix-hairpin-helix motif upon SC13 engagement, widening the DNA-binding cleft and preventing optimal DNA bending [1] [10]. The "closed-to-open" transition disrupts two critical functions:
SC13 potently suppresses Flap Endonuclease 1's flap endonuclease activity, which is critical for long-patch base excision repair. In this pathway, Flap Endonuclease 1 cleaves 5'-flap structures generated by DNA polymerase β during repair of oxidative or alkylation damage. SC13 (10–40 μM) inhibits flap cleavage by >90% in vitro, leading to accumulation of unrepaired intermediates and unligated DNA strands [3] [5]. Consequently, base excision repair efficiency decreases by 70% in cancer cells, as quantified by reduced repair of uracil-containing substrates [5]. This repair failure converts single-strand breaks into double-strand breaks, evidenced by γH2AX foci formation [6] [10].
Table 2: Effects of SC13 on Flap Endonuclease 1-Dependent DNA Repair Pathways
DNA Repair Pathway | Flap Endonuclease 1 Function | SC13 Impact (40 μM) | Downstream Consequence |
---|---|---|---|
Long-patch base excision repair | 5'-flap cleavage | 90–95% inhibition | Accumulation of repair intermediates; DSBs |
Homologous recombination | Resolution of 5' flaps at D-loops | 85% inhibition | Defective Holliday junction resolution |
Non-homologous end joining | Trimming of microhomologous flaps | 75% inhibition | Error-prone repairs; genomic instability |
SC13 also impairs Flap Endonuclease 1's role in alternative DNA repair mechanisms. In homologous recombination, it inhibits 5'-flap trimming at displacement loops (D-loops), causing defective Holliday junction resolution. Similarly, in non-homologous end joining, SC13 disrupts the processing of microhomologous flaps, increasing error-prone repairs [1] [10].
During lagging-strand DNA replication, Flap Endonuclease 1 cleaves RNA-primed 5'-flaps of Okazaki fragments. SC13 (20 μM) inhibits this cleavage step, resulting in:
In SC13-treated cells, Okazaki fragment maturation efficiency decreases by 60–75%, measured via in vivo assays using bromodeoxyuridine pulse-labeling and fragment size analysis [5] [10]. This disruption synergizes with DNA-damaging agents. For example, combining SC13 with ionizing radiation increases double-strand breaks 3.5-fold compared to radiation alone in cervical cancer models [6]. Additionally, cytoplasmic dsDNA from unrepaired fragments activates cyclic GMP-AMP synthase–stimulator of interferon genes signaling, enhancing chemokine production and immune cell recruitment [2].
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